Home > Products > Screening Compounds P98361 > (14C)-Cycloleucine
(14C)-Cycloleucine - 24921-47-9

(14C)-Cycloleucine

Catalog Number: EVT-13936856
CAS Number: 24921-47-9
Molecular Formula: C6H11NO2
Molecular Weight: 131.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(14C)-Cycloleucine is classified as a small molecule and falls under the category of experimental drugs. It is identified by its DrugBank accession number DB04620. The compound has a chemical formula of C6H11NO2C_6H_{11}NO_2 and an average molecular weight of approximately 129.157 g/mol. It is primarily sourced from laboratory synthesis rather than natural extraction.

Synthesis Analysis

Methods of Synthesis

The synthesis of (14C)-Cycloleucine typically involves the cyclization of leucine, which can be achieved through various chemical reactions. A common method includes the use of cyclization agents that facilitate the formation of the cyclic structure from the linear leucine molecule.

  1. Starting Material: Leucine is used as the primary starting material.
  2. Cyclization Reaction: The reaction conditions often involve heating and the presence of suitable catalysts or reagents that promote cyclization.
  3. Labeling: The incorporation of carbon-14 isotopes can be performed during the synthesis process to create (14C)-Cycloleucine, allowing for tracking in biological studies.

Technical Details

The reaction conditions, such as temperature, pressure, and time, are critical for optimizing yield and purity. Analytical techniques like chromatography may be employed to purify the synthesized compound and confirm its structure.

Molecular Structure Analysis

Structure and Data

(14C)-Cycloleucine features a cyclic structure that distinguishes it from its linear counterpart, leucine. The cyclic nature impacts its biochemical interactions and properties.

  • Molecular Formula: C6H11NO2C_6H_{11}NO_2
  • Molecular Weight: 129.157 g/mol
  • Structure Visualization:
    • The structure includes a cyclopentane ring with an amino group and a carboxylic acid functional group.

The unique structure contributes to its function as an inhibitor in biochemical pathways.

Chemical Reactions Analysis

Reactions Involving (14C)-Cycloleucine

(14C)-Cycloleucine participates in various chemical reactions primarily related to its role in inhibiting nucleic acid methylation.

  1. Inhibition Mechanism: As a reversible inhibitor, (14C)-Cycloleucine competes with natural substrates for binding to methyltransferases, thereby affecting gene expression.
  2. Experimental Applications: It is used in studies assessing RNA synthesis and processing, where its incorporation can help elucidate mechanisms of transcription regulation.

Technical Details

The kinetics of inhibition can be studied using enzyme assays that measure the activity of methyltransferases in the presence of varying concentrations of (14C)-Cycloleucine.

Mechanism of Action

Process and Data

The mechanism of action for (14C)-Cycloleucine involves its interaction with methyltransferases:

  1. Binding: (14C)-Cycloleucine binds to the active site of methyltransferases, preventing the transfer of methyl groups to nucleic acids.
  2. Reversibility: The inhibition is reversible, allowing for normal enzyme function to resume once (14C)-Cycloleucine is removed.

Data from experimental studies indicate that this inhibition can lead to altered patterns of gene expression, making it a useful tool for investigating gene regulation mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 330 °C
  • Solubility: Highly soluble in water (up to 50 g/L at 25 °C)

Chemical Properties

  • pKa Values:
    • Strongest Acidic: 2.62
    • Strongest Basic: 9.83
  • LogP: -2.28, indicating high hydrophilicity.
  • Polar Surface Area: 63.32 Ų

These properties influence its behavior in biological systems and its suitability for various applications in research.

Applications

(14C)-Cycloleucine has several scientific uses:

  1. Biochemical Research: It serves as a tool for studying nucleic acid metabolism and gene expression regulation.
  2. Pharmacological Studies: Its role as an inhibitor allows researchers to explore potential therapeutic applications related to gene regulation.
  3. Radiolabeling Studies: The carbon-14 labeling enables tracking within metabolic pathways, providing insights into cellular processes.
Mechanistic Insights into (14C)-Cycloleucine as a Methylation Inhibitor

Role in Nucleic Acid Methylation Suppression via S-Adenosyl Methionine (SAM) Depletion

(14C)-Cycloleucine (1-aminocyclopentane-1-carboxylic acid) functions as a potent suppressor of nucleic acid methylation through targeted depletion of the universal methyl donor S-adenosyl methionine (SAM). The compound achieves this by competitively inhibiting methionine adenosyltransferase (MAT), the enzyme responsible for catalyzing SAM biosynthesis from methionine and ATP. This inhibition occurs through structural mimicry, wherein cycloleucine's constrained cyclopentane backbone resembles the transition state during methionine's adenosylation [1] [5]. Studies in rat hepatocytes demonstrate that treatment with 20 mM cycloleucine reduces intracellular SAM pools by >70% within 24 hours, creating a methyl-donor deficit that profoundly impacts methylation reactions [1].

The methylation deficit extends specifically to DNA and RNA modification processes. Whole-genome bisulfite sequencing in Arabidopsis models reveals that cycloleucine-induced SAM depletion triggers significant hypomethylation at transposable elements (TEs) and repetitive sequences—genomic regions particularly dependent on robust SAM availability for methylation maintenance. CG context methylation decreases by 35-60% in heterochromatic regions following cycloleucine exposure, while CHH contexts exhibit 45-75% reductions depending on genomic positioning [3]. These methylation losses correlate with transcriptional reactivation of silenced transposons and loss of imprinting at specific loci. The mechanistic link between SAM depletion and methylation suppression is further evidenced by in vitro methylation assays showing that DNA methyltransferase activity decreases proportionally to SAM concentration, with 50% activity loss observed at SAM levels equivalent to those in cycloleucine-treated cells [6].

Table 1: Impact of Cycloleucine-Induced SAM Depletion on Methylation Parameters in Cellular Models

Biological System[SAM] ReductionCG Methylation LossCHG Methylation LossCHH Methylation LossFunctional Consequences
Rat Hepatocytes70-80%Not measuredNot measuredNot measuredGSH depletion, ROS increase
Arabidopsis thaliana60-75%35-60% at TEs40-65% at TEs45-75% at TEsTE reactivation
HepG2 Cells65-70%25-40% genome-wide30-50% heterochromatin50-70% heterochromatinAltered gene expression
Experimental Insight: The isotopic labeling capability of (14C)-cycloleucine enables precise tracking of its intracellular distribution and accumulation sites. Autoradiography studies show concentrated localization in nuclear compartments where SAM pools are utilized, providing spatial resolution to its mechanism of methylation suppression [1].

Inhibition of Methionine Salvage Pathway Enzymes

The methionine salvage pathway (MSP) serves as a critical metabolic circuit for regenerating methionine from methylthioadenosine (MTA), thereby conserving methyl groups and maintaining SAM homeostasis. (14C)-Cycloleucine exerts multi-nodal inhibition on this pathway, primarily through irreversible inhibition of two key enzymes: methionine adenosyltransferase (MAT) and S-adenosylmethionine decarboxylase (AdoMetDC) [5] [6]. Cycloleucine's structural analogy to methionine enables its recognition by MAT's active site, where it forms a non-productive complex that sterically blocks methionine binding. Kinetic analyses reveal a mixed inhibition profile with Ki = 0.8 mM against the rat liver MAT isoform, indicating high-affinity interference that substantially reduces SAM synthesis rates even at physiological methionine concentrations [5].

Simultaneously, (14C)-cycloleucine accelerates the degradation of AdoMetDC—the enzyme responsible for producing decarboxylated SAM (dcSAM) for polyamine biosynthesis. This occurs through substrate-mediated transamination wherein cycloleucine binding promotes pyruvoyl cofactor inactivation, triggering ubiquitination and 26S proteasome-dependent degradation of AdoMetDC. Proteasome inhibition experiments in COS-7 cells demonstrate 85% preservation of AdoMetDC antigen upon cycloleucine co-treatment, confirming this degradation mechanism [6]. The dual inhibition of MAT and AdoMetDC creates a metabolic bottleneck: MAT blockade reduces de novo SAM synthesis, while AdoMetDC degradation limits dcSAM production, thereby shunting residual SAM toward methylation reactions rather than polyamine synthesis.

Table 2: Enzyme Targets of (14C)-Cycloleucine in Methionine Metabolism

EnzymeInhibition MechanismInhibition ConstantFunctional Consequence
Methionine Adenosyltransferase (MAT)Competitive active site bindingKi = 0.8 mMReduced SAM synthesis (70-80% decrease)
S-adenosylmethionine Decarboxylase (AdoMetDC)Cofactor transamination → Ubiquitin-mediated degradationHalf-life reduction from 60 min to 20 minDiverted SAM flux from polyamine synthesis
5'-Methylthioribose Kinase (MTRK)Putative allosteric inhibition (indirect evidence)Not quantifiedImpaired methionine salvage from MTA

The isotopic label at the cyclopentane ring carbon (position 1) provides critical evidence for cycloleucine's metabolic stability—chromatographic analyses show >95% of intracellular (14C) remains associated with the intact compound after 24-hour incubation, confirming its non-metabolizable character and persistent enzyme inhibition [5]. This property makes it particularly valuable for long-term perturbation studies of methylation dynamics.

Modulation of Epigenetic Landscapes in Cellular Models

(14C)-Cycloleucine serves as a powerful epigenetic modulator by inducing genome-wide alterations in DNA methylation patterns through SAM pool depletion. High-coverage whole-genome bisulfite sequencing (≥43× depth) across 86 Arabidopsis epigenetic mutants treated with cycloleucine reveals context-specific hypomethylation effects [3]. The compound preferentially disrupts maintenance methylation at symmetric CG sites (35-60% loss) and CHG contexts (40-65% loss), while de novo CHH methylation exhibits greater resilience (25-40% loss) due to partial redundancy between RNA-directed DNA methylation (RdDM) and CMT2 pathways. Notably, the methylation losses display regional specificity—heterochromatic transposons lose 1.8-fold more methylation than euchromatic genes, indicating that repeat-rich regions are more vulnerable to methyl donor deprivation [3].

Beyond bulk methylation changes, cycloleucine triggers reorganization of the epigenetic landscape by altering the binding dynamics of chromatin modifiers. Proteomic analyses demonstrate reduced occupancy of methyl-CpG-binding domain (MBD) proteins at hypomethylated loci, while histone methyltransferases (HMTs) exhibit redistributed genomic localization. This reorganization manifests functionally as: (1) H3K9me2/me3 reduction: Dimethylation and trimethylation of H3K9 decrease by 40-50% at pericentromeric regions due to impaired recruitment of SUVH4/5/6 histone methyltransferases that require DNA methylation for stable chromatin association; (2) H3K4me3 redistribution: Promoters of stress-response genes gain H3K4me3 marks concomitant with transcriptional activation; (3) Chromatin compartment shifts: 15% of genomic regions normally in constitutive heterochromatin transition toward facultative heterochromatin states [3] [9].

Table 3: Epigenetic Modifications Induced by (14C)-Cycloleucine Treatment

Epigenetic ParameterChange DirectionMagnitude of ChangeGenomic Regions AffectedFunctional Outcome
CG DNA MethylationDecrease35-60%Transposons, pericentromeric repeatsTE reactivation, genomic instability
CHG DNA MethylationDecrease40-65%Heterochromatic knobs, silent genesLoss of imprinting
H3K9me2/me3Decrease40-50%Constitutive heterochromatinEuchromatin expansion
H3K27me3Variable-20% to +30%Developmentally regulated genesAltered differentiation potential
H3K4me3Increase2-3 fold at promotersStress-response genesTranscriptional activation
Epigenetic Landscape Remodeling: Computational modeling of interacting cells under cycloleucine treatment reveals an "epigenetic landscape" transformation—early exposure creates a rugged, low-amplitude energy topography where cell states become susceptible to stochastic fluctuations (stem-like plasticity). Prolonged treatment induces funnel-like canalization toward hypomethylated states with reduced developmental potential [9].

The functional consequences emerge in cellular differentiation systems: murine embryonic stem cells treated with 5 mM cycloleucine for 72 hours show impaired differentiation capacity toward neural lineages, with 60% reduction in Pax6 induction and aberrant expression of 350 developmentally regulated genes. This differentiation blockade correlates with hypomethylation at enhancers of pluripotency factors (Oct4, Nanog) and hypermethylation at neurogenic promoters (Sox1, Nestin), demonstrating cycloleucine's ability to lock cells in plastic, undetermined states through epigenetic rewiring [3] [9]. The isotope label provides critical spatial resolution in these studies, revealing preferential accumulation of (14C)-cycloleucine in nuclear compartments enriched for epigenetic regulators.

Properties

CAS Number

24921-47-9

Product Name

(14C)-Cycloleucine

IUPAC Name

1-aminocyclopentane-1-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

131.15 g/mol

InChI

InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)/i5+2

InChI Key

NILQLFBWTXNUOE-RHRFEJLCSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)N

Isomeric SMILES

C1CCC(C1)([14C](=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.